BenchChemオンラインストアへようこそ!

4-(Tetrahydro-2h-pyran-3-yl)butan-1-amine

Janus Kinase Inhibition Process Chemistry Chiral Amine Synthesis

4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine (CAS 1339261-12-9) is a primary amine featuring a saturated tetrahydropyran (oxane) ring linked via a four-carbon butyl chain to a terminal amine group. This compound belongs to the class of tetrahydropyran-containing alkylamines, a scaffold valued in medicinal chemistry for introducing conformational constraint while maintaining favorable physicochemical properties such as moderate lipophilicity (calculated logP = 1.13) and hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor).

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13600648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydro-2h-pyran-3-yl)butan-1-amine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CC(COC1)CCCCN
InChIInChI=1S/C9H19NO/c10-6-2-1-4-9-5-3-7-11-8-9/h9H,1-8,10H2
InChIKeyKYPVBMGFVXTXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine (CAS 1339261-12-9): Baseline Procurement Specifications and Chemical Identity for Scientific Sourcing


4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine (CAS 1339261-12-9) is a primary amine featuring a saturated tetrahydropyran (oxane) ring linked via a four-carbon butyl chain to a terminal amine group . This compound belongs to the class of tetrahydropyran-containing alkylamines, a scaffold valued in medicinal chemistry for introducing conformational constraint while maintaining favorable physicochemical properties such as moderate lipophilicity (calculated logP = 1.13) and hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor) . The compound is commercially available as a research-grade building block with typical purity specifications of 98% .

Why Generic Substitution of 4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine Fails: Scaffold-Specific Constraints in Synthetic Pathways


The tetrahydropyran-3-yl motif in 4-(tetrahydro-2H-pyran-3-yl)butan-1-amine is not functionally interchangeable with other heterocyclic amines or simpler alkylamines. Positional isomerism within the tetrahydropyran ring (3-yl versus 4-yl substitution) alters the spatial orientation of the amine-bearing side chain, which directly impacts binding geometry in target engagement and reactivity in downstream coupling reactions [1]. Furthermore, the saturated oxygen-containing heterocycle confers distinct physicochemical properties—including reduced basicity relative to piperidine analogs—that influence solubility, metabolic stability, and membrane permeability profiles in ways that cannot be replicated by furan, piperidine, or acyclic ether-containing amines [2]. Substitution with a structurally similar but positionally distinct analog would constitute a different chemical entity with unvalidated performance characteristics.

Quantitative Differentiation Evidence for 4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine: Comparative Data Against Structural Analogs


Synthetic Utility as a Key Intermediate in JAK1 Inhibitor Development: Kilogram-Scale Production Validation

4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine serves as a critical structural fragment in the synthesis of JAK1 inhibitors. Its derivative, (S)-3-aminopyran (structurally related via the tetrahydro-2H-pyran-3-yl core), has been successfully produced at kilogram scale from L-glutamic acid in 30% overall yield over four steps without chromatography [1]. This established industrial-scale synthetic route provides a validated procurement pathway that structurally related but synthetically unoptimized analogs lack. In contrast, alternative heterocyclic amine scaffolds such as piperidine- or furan-containing butylamines do not have documented kilogram-scale routes for analogous kinase inhibitor programs, representing a significant process development burden for users considering substitution.

Janus Kinase Inhibition Process Chemistry Chiral Amine Synthesis

Lipophilicity Profile: Calculated logP Differentiation from Piperidine and Furan Analogs

The calculated logP value of 4-(tetrahydro-2H-pyran-3-yl)butan-1-amine is 1.4552 . This places the compound in a favorable lipophilicity range for CNS drug-likeness and oral bioavailability predictions. The tetrahydropyran oxygen atom reduces lipophilicity relative to piperidine-containing analogs while maintaining adequate membrane permeability. This logP value is measurably distinct from: (a) piperidine analogs which are more basic and typically exhibit higher logP due to absence of the electron-withdrawing oxygen, and (b) furan-containing analogs which are aromatic and planar, resulting in different solubility and metabolic stability profiles [1].

Physicochemical Properties Drug-Likeness ADME Prediction

Fractional sp³ Character (Fsp³) as a Measure of Three-Dimensional Complexity Advantage

4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0, indicating complete saturation of all carbon atoms . This maximum Fsp³ score reflects a fully saturated scaffold with no aromatic or sp² carbons. In contrast, furan-containing butylamine analogs contain aromatic sp² carbons, yielding lower Fsp³ values and reduced three-dimensional complexity. High Fsp³ (>0.45) correlates positively with clinical success rates in drug discovery, as increased saturation is associated with improved solubility, reduced promiscuity, and enhanced developability profiles [1].

Medicinal Chemistry Molecular Complexity Lead Optimization

Hydrogen-Bonding Capacity and Rotatable Bond Profile for Fragment-Based Design

The compound possesses a defined hydrogen-bonding profile with 2 H-bond acceptors (ether oxygen in tetrahydropyran ring; primary amine nitrogen) and 1 H-bond donor (primary amine), combined with 7 rotatable bonds . This balance of hydrogen-bonding capacity and conformational flexibility distinguishes it from more constrained analogs: cyclohexane-containing butylamines lack the H-bond acceptor oxygen entirely; morpholine-containing analogs introduce an additional nitrogen that increases basicity and alters pKa; furan analogs possess an aromatic oxygen with different H-bond acceptor geometry. The specific H-bond donor/acceptor ratio (1:2) is consistent with fragment-like properties suitable for lead optimization.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Recognition

Bonding Characteristics in Synthetic Transformations: Ether-Amine Bifunctionality Advantage

The compound contains two distinct reactive handles: a primary amine (capable of amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling) and a tetrahydropyran ether oxygen (available for ring-opening reactions under acidic conditions or coordination chemistry) [1]. This bifunctional nature enables sequential chemoselective transformations that are not possible with simple alkylamines lacking the ether functionality. The tetrahydropyran ring itself exhibits measurable differences in reaction energetics compared to tetrahydrofuran: studies of butylamine + ether systems demonstrate that tetrahydropyran shows distinct excess molar enthalpy behavior relative to tetrahydrofuran, with the cyclic ethers exhibiting different association strengths with amine groups (Hᴱ trends: 1,4-dioxane > tetrahydrofuran > tetrahydropyran for cyclic ether interactions with butylamine) [2].

Synthetic Methodology Bifunctional Building Blocks Chemoselective Transformations

Rotatable Bond Count and Topological Polar Surface Area (TPSA) as Developability Predictors

The compound exhibits a rotatable bond count of 7 and a topological polar surface area (TPSA) of 64.07 Ų . These values fall within favorable ranges predicted by Veber's rules for oral bioavailability (rotatable bonds ≤10; TPSA ≤140 Ų). In contrast, structurally related analogs with additional substituents, longer linkers, or different heterocyclic cores may exceed these thresholds. For example, extending the butyl linker to a hexyl chain would add 2 rotatable bonds (pushing toward the upper limit of favorable range), while incorporating additional polar groups would increase TPSA beyond the 140 Ų guideline. The compound's current profile sits comfortably within oral drug-like space without approaching boundary values.

Drug Developability Oral Bioavailability Veber Rules

Optimal Research and Industrial Application Scenarios for 4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine


Kinase Inhibitor Lead Optimization Programs Requiring Scalable Synthetic Intermediates

Based on its validated role as a structural fragment in JAK1 inhibitor synthesis (demonstrated at kilogram scale), 4-(tetrahydro-2H-pyran-3-yl)butan-1-amine is particularly suitable for kinase inhibitor programs requiring process-validated building blocks. The established 30% overall yield, four-step, chromatography-free route from L-glutamic acid provides a precedent for industrial-scale production that reduces process development risk. Programs targeting JAK family kinases, or other kinases where tetrahydropyran-containing amine fragments have shown favorable binding interactions, represent the highest-value application scenarios [1].

Fragment-Based Drug Discovery Libraries Prioritizing High Fsp³ Scaffolds

The fully saturated scaffold (Fsp³ = 1.0) aligns with contemporary medicinal chemistry emphasis on three-dimensional complexity for improved clinical success rates. This compound is optimally deployed in fragment libraries targeting protein-protein interactions, challenging enzyme active sites, or CNS targets where high sp³ character correlates with improved physicochemical properties and reduced promiscuity. The balanced hydrogen-bonding profile (2 HBA, 1 HBD) and favorable rotatable bond count (7) make it suitable for fragment elaboration strategies where maintaining ligand efficiency is critical [2].

Modular Synthesis of Bifunctional Building Blocks Requiring Sequential Chemoselective Transformations

The presence of both a primary amine and a tetrahydropyran ether oxygen enables sequential, chemoselective functionalization strategies. This bifunctionality supports applications in diversity-oriented synthesis, where the amine can be first derivatized (e.g., amide coupling, reductive amination) while preserving the ether for later ring-opening or coordination chemistry. The distinct thermodynamic behavior of tetrahydropyran in amine-ether interactions (Hᴱ ranking: 1,4-dioxane > tetrahydrofuran > tetrahydropyran) may influence reaction outcomes in ways that differentiate this scaffold from furan or tetrahydrofuran analogs [3].

Oral Drug Candidate Development Where Veber-Compliant Physicochemical Properties Are Required

The compound's rotatable bond count (7) and TPSA (64.07 Ų) fall comfortably within Veber rule thresholds for predicted oral bioavailability. This profile supports applications in oral drug discovery programs where maintaining favorable ADME properties is a primary selection criterion. The scaffold offers 'developability headroom' that extended-chain or more polar analogs may lack, making it a strategically conservative choice for programs anticipating extensive SAR exploration without sacrificing drug-like property space [4].

Quote Request

Request a Quote for 4-(Tetrahydro-2h-pyran-3-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.